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Compound of Interest

Compound Name: H-Leu-OEt.HCl

Cat. No.: B1671652 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) has emerged as a versatile and

economically viable chiral building block in modern organic synthesis. Derived from the

naturally abundant amino acid L-leucine, this compound provides a readily available source of

stereochemical information, making it a valuable tool in the asymmetric synthesis of complex

molecules, particularly in the development of pharmaceutical agents. Its utility spans from

traditional peptide synthesis to the construction of intricate heterocyclic scaffolds and the

induction of chirality in multicomponent reactions. This technical guide provides a

comprehensive overview of the applications of H-Leu-OEt.HCl, complete with quantitative

data, detailed experimental protocols, and workflow diagrams to facilitate its use in a research

and development setting.

Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of H-Leu-OEt.HCl is essential for

its effective application in synthesis. These properties influence its reactivity, solubility, and

handling requirements.
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Property Value Reference(s)

Molecular Formula C₈H₁₈ClNO₂ [1]

Molecular Weight 195.69 g/mol [1]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 134-138 °C [1]

Solubility Soluble in water

Optical Rotation
+16.5° to +19.5° (c=5 in

ethanol)
[1]

CAS Number 2743-40-0 [1]

Applications in Asymmetric Synthesis
The primary application of H-Leu-OEt.HCl lies in its use as a chiral synthon, where the inherent

stereochemistry of the leucine backbone is transferred to the target molecule. This is

particularly evident in peptide synthesis and the construction of chiral heterocycles.

Peptide Synthesis
H-Leu-OEt.HCl is a fundamental component in both solution-phase and solid-phase peptide

synthesis (SPPS). The ethyl ester protects the C-terminus, while the amine is typically

protected with a suitable group (e.g., Boc or Fmoc) before coupling.

A general workflow for the incorporation of a leucine residue using H-Leu-OEt.HCl in solid-

phase peptide synthesis is depicted below.
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Fig. 1: General workflow for SPPS using a leucine derivative.

Synthesis of Chiral Heterocycles
The chiral backbone of H-Leu-OEt.HCl serves as a template for the stereoselective synthesis

of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal

chemistry.

β-Lactams: The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a

powerful method for β-lactam synthesis. While direct use of H-Leu-OEt.HCl is less common, its

derivatives are employed to induce stereoselectivity.

Piperidines: Chiral piperidines are significant pharmacophores. Synthetic routes often involve

the cyclization of precursors derived from amino acids like leucine.[2]

Pyrrolidines: Asymmetric synthesis of substituted pyrrolidines can be achieved through various

strategies, including those that utilize chiral pool starting materials like L-leucine derivatives.

Multicomponent Reactions (MCRs)
MCRs are highly efficient one-pot reactions that combine three or more starting materials to

form a complex product. H-Leu-OEt.HCl and its derivatives are frequently used as the amine

component, imparting chirality to the final product.
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Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a

carboxylic acid, and an isocyanide to produce α-acylamino amides. The use of H-Leu-OEt.HCl
as the amine source can lead to diastereoselective outcomes. In a solid-phase Ugi reaction,

the use of H-Leu-OEt as the amine component afforded tripeptides in approximately 0.5

mmol/g yield.[3]
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Fig. 2: Ugi four-component reaction with H-Leu-OEt.HCl.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an

aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-

carboline. The use of an amino acid ester like H-Leu-OEt.HCl can enhance the yield and

diastereoselectivity of this transformation.
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Quantitative Data from Representative Syntheses
The efficiency of H-Leu-OEt.HCl as a chiral building block is demonstrated by the yields and

stereoselectivities achieved in various reactions.

Reaction
Type

Reactants Product Yield (%)
Stereoselec
tivity (dr or
ee)

Reference(s
)

Esterification

L-Leucine,

Ethanol,

Thionyl

Chloride

H-Leu-

OEt.HCl
97-100

>99.8%

optical purity
[4]

Solid-Phase

Ugi Reaction

H-Leu-OEt,

Boc-Gly-Ala-

OH, 1-

methyl-3-

formylindole,

Isocyanide

Tripeptide ~0.5 mmol/g - [3]

Diastereosele

ctive Ugi

Reaction

Chiral 2-

substituted

dihydrobenzo

xazepines,

various

isocyanides

and acids

Tetrahydro[f]

[5]

[6]benzoxaze

pines

56-78 up to 9:1 dr [7]

Passerini

Reaction

Ketone,

Carboxylic

Acid,

Isocyanide

α-Acyloxy

Amide
67-96 - [8]

Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic procedures.

Below are representative protocols for the synthesis of H-Leu-OEt.HCl and its application.
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Protocol 1: Synthesis of L-Leucine Ethyl Ester
Hydrochloride
This protocol is adapted from a general procedure for the synthesis of amino acid ester

hydrochlorides.[4][9]

Materials:

L-Leucine

Absolute Ethanol

Thionyl Chloride (SOCl₂)

Diethyl Ether (anhydrous)

Procedure:

A suspension of L-leucine (1.0 eq) in absolute ethanol is prepared in a round-bottom flask

equipped with a reflux condenser and a magnetic stirrer. The flask is cooled in an ice bath.

Thionyl chloride (1.1-1.2 eq) is added dropwise to the stirred suspension while maintaining

the temperature at 0-5 °C.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then heated to reflux for 3-4 hours. The progress of the reaction can be monitored by

TLC.

Upon completion, the solvent is removed under reduced pressure to yield a crude solid.

The crude product is triturated with anhydrous diethyl ether, and the resulting white solid is

collected by filtration.

The solid is washed with anhydrous diethyl ether and dried under vacuum to afford L-leucine

ethyl ester hydrochloride.
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Protocol 2: General Procedure for a Diastereoselective
Ugi Reaction
This protocol is a generalized procedure based on the diastereoselective Ugi reaction of chiral

cyclic imines.[7]

Materials:

Chiral imine (derived from an aldehyde and an amine source like H-Leu-OEt.HCl)

Isocyanide

Carboxylic Acid

Methanol (MeOH) as solvent

Procedure:

To a solution of the chiral imine (1.0 eq) in methanol, the carboxylic acid (1.1 eq) and the

isocyanide (1.1 eq) are added sequentially at room temperature.

The reaction mixture is stirred at room temperature for 24-48 hours. The reaction progress is

monitored by TLC or LC-MS.

Upon completion, the solvent is removed under reduced pressure.

The residue is purified by column chromatography on silica gel to afford the Ugi product.

The diastereomeric ratio (dr) of the product is determined by ¹H NMR spectroscopy or HPLC

analysis.

Logical Relationships in Chiral Synthesis
The choice of a chiral building block is a critical decision in the design of an asymmetric

synthesis. The following diagram illustrates a simplified decision-making process for employing

a chiral building block like H-Leu-OEt.HCl.
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Fig. 3: Decision tree for chiral synthesis strategy.
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Conclusion
H-Leu-OEt.HCl is a cornerstone chiral building block that offers a reliable and cost-effective

entry point for the synthesis of enantiomerically enriched molecules. Its applications are broad,

ranging from the well-established field of peptide synthesis to the rapidly evolving area of

multicomponent reactions. The ability to predictably transfer its stereochemical information

makes it an invaluable asset for researchers in academia and industry, particularly in the fields

of drug discovery and development. The data and protocols presented in this guide aim to

provide a solid foundation for the effective utilization of H-Leu-OEt.HCl in the pursuit of novel

and complex chiral targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1671652#h-leu-oet-hcl-as-a-chiral-building-block-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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